

Identifying and characterizing furosemide degradation products

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Compound of Interest

Compound Name: *Furosemide*

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Technical Support Center: Furosemide Degradation Analysis

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification and characterization of **furosemide** degradation products.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for **furosemide**?

A1: **Furosemide** is known to be unstable in aqueous and organic solutions and is particularly susceptible to degradation under light exposure and at acidic pH.[1] The two primary degradation pathways are:

- **Hydrolysis:** In aqueous solutions, **furosemide** can hydrolyze to form 4-chloro-5-sulfamoylanthranilic acid (CSA), also known as saluamine, and furfuryl alcohol (FA).[1][2] This reaction involves the cleavage of the bond between the secondary amine and the methylene group.[2]
- **Photodegradation:** **Furosemide** is a photosensitive drug.[1] Exposure to light, particularly UV radiation, can lead to photo-hydrolysis, yielding CSA and FA.[2][3] Other photodegradation

reactions can include dechlorination and decarboxylation.[2][4] In the presence of certain solvents like acetonitrile, more complex degradation products can be formed.[5]

Q2: What is the main degradation product of **furosemide**, and what is its significance?

A2: The most commonly reported and significant degradation product of **furosemide** is 4-chloro-5-sulfamoylanthranilic acid (CSA).[1][6] The presence and quantity of CSA are often monitored in stability studies of **furosemide** formulations.[6] Regulatory bodies may have specific limits for this impurity in the final drug product.

Q3: How does pH affect the stability of **furosemide**?

A3: **Furosemide**'s stability is highly pH-dependent. It degrades rapidly in acidic conditions (below pH 3) through hydrolysis.[1][7] Conversely, it is relatively stable in neutral to alkaline solutions (pH 7 and above).[1][8] For analytical purposes and formulation development, maintaining a neutral or slightly alkaline pH is crucial to prevent degradation.

Q4: What analytical techniques are most commonly used to identify and quantify **furosemide** and its degradation products?

A4: A variety of analytical techniques are employed, with chromatography-based methods being the most prevalent:

- High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): These are the most common methods for separating and quantifying **furosemide** and its degradation products.[9][10] Stability-indicating HPLC methods are specifically developed to resolve the parent drug from all potential degradation products.[11]
- Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for the identification and structural elucidation of unknown degradation products by providing molecular weight and fragmentation data.[5][12]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H -NMR and ^{13}C -NMR are powerful tools for the definitive structural confirmation of isolated degradation products.[1][6]

Troubleshooting Guides

Issue 1: Unexpected peaks are observed in my chromatogram during **furosemide** analysis.

- Possible Cause 1: Sample Degradation. **Furosemide** is light-sensitive and unstable in acidic conditions.
 - Troubleshooting Step: Ensure that samples and standard solutions are protected from light by using amber vials or covering them with aluminum foil.[\[13\]](#) Prepare solutions in a neutral or slightly alkaline buffer if compatible with your analytical method. Prepare samples fresh and analyze them promptly.
- Possible Cause 2: Contamination from Solvents or Glassware. Impurities in solvents or residues on glassware can introduce extraneous peaks.
 - Troubleshooting Step: Use high-purity, HPLC-grade solvents.[\[10\]](#) Ensure all glassware is thoroughly cleaned and rinsed with a final solvent similar to your mobile phase.
- Possible Cause 3: Interaction with Mobile Phase Components. **Furosemide** may react with certain components of the mobile phase, especially if it is acidic.
 - Troubleshooting Step: Review the pH and composition of your mobile phase. **Furosemide** is more stable at a neutral pH.[\[8\]](#) If using an acidic mobile phase, consider the potential for on-column degradation.

Issue 2: Poor resolution between **furosemide** and its degradation products.

- Possible Cause 1: Suboptimal Chromatographic Conditions. The mobile phase composition, column type, or gradient profile may not be suitable for separating structurally similar compounds.
 - Troubleshooting Step: Modify the mobile phase composition, for instance, by adjusting the ratio of organic solvent to aqueous buffer.[\[13\]](#) Experiment with different column chemistries (e.g., C18, C8).[\[10\]](#)[\[11\]](#) Optimize the gradient elution profile to enhance the separation of closely eluting peaks.
- Possible Cause 2: Peak Tailing. **Furosemide**, being an acidic compound, can exhibit peak tailing, which can affect resolution.

- Troubleshooting Step: Adjust the pH of the mobile phase to ensure **furosemide** is in a single ionic form. Adding a small amount of an acidic modifier like phosphoric acid or formic acid to the mobile phase can improve peak shape.[\[2\]](#)[\[13\]](#)

Issue 3: Difficulty in identifying an unknown degradation product.

- Possible Cause: Insufficient data for structural elucidation.
 - Troubleshooting Step: Employ hyphenated techniques like LC-MS/MS to obtain molecular weight and fragmentation patterns of the unknown peak.[\[12\]](#)[\[14\]](#) If possible, isolate the impurity using preparative HPLC and subject it to NMR analysis for definitive structure confirmation.[\[1\]](#)[\[5\]](#)

Experimental Protocols

Protocol 1: Forced Degradation Study of Furosemide

This protocol outlines the conditions for subjecting **furosemide** to various stressors to generate its degradation products, which is a crucial step in developing a stability-indicating analytical method.

1. Acid Hydrolysis:

- Accurately weigh 20 mg of **furosemide** and transfer it to a 50 mL volumetric flask.
- Add 20 mL of mobile phase (or a suitable solvent) to dissolve the drug.
- Add 2 mL of 2N HCl.[\[15\]](#)
- Heat the solution at 70°C for a specified period (e.g., 2 hours).[\[15\]](#)
- Cool the solution to room temperature and neutralize it with 2N NaOH to pH 7.[\[15\]](#)
- Dilute to the final volume with the mobile phase.[\[15\]](#)

2. Alkaline Hydrolysis:

- Accurately weigh 20 mg of **furosemide** and transfer it to a 50 mL volumetric flask.
- Add 20 mL of mobile phase to dissolve the drug.
- Add 2 mL of 2N NaOH.[\[15\]](#)
- Heat the solution at 70°C for a specified period (e.g., 2 hours).[\[15\]](#)
- Cool the solution to room temperature and neutralize it with 2N HCl to pH 7.[\[15\]](#)
- Dilute to the final volume with the mobile phase.[\[15\]](#)

3. Oxidative Degradation:

- Accurately weigh 20 mg of **furosemide** and transfer it to a 50 mL volumetric flask.
- Add 20 mL of mobile phase to dissolve the drug.
- Add 5 mL of 15% (v/v) H₂O₂ solution.[\[15\]](#)
- Heat the solution at 70°C for a specified period (e.g., 10 minutes).[\[15\]](#)
- Cool the solution and dilute to the final volume with the mobile phase.[\[15\]](#)

4. Photodegradation:

- Prepare a solution of **furosemide** in a suitable solvent (e.g., water-acetonitrile, 1:1).[\[5\]](#)
- Expose the solution to a light source, such as a D65 fluorescent lamp or a UV lamp, for a defined duration.[\[2\]](#)[\[5\]](#)
- Keep a control sample protected from light to compare the results.

5. Thermal Degradation:

- Place solid **furosemide** powder in a thermostatically controlled oven at a high temperature (e.g., 60°C) for a specified period.[\[16\]](#)
- Alternatively, prepare a solution of **furosemide**, seal it in a vial, and heat it.[\[16\]](#)

Protocol 2: Stability-Indicating HPLC Method

This is a general protocol for the analysis of **furosemide** and its degradation products. Specific parameters may need to be optimized for your particular instrumentation and separation goals.

- Column: C18, 4.6 mm x 250 mm, 5 µm particle size.[\[1\]](#)
- Mobile Phase: A mixture of an aqueous buffer (e.g., potassium dihydrogen phosphate with pH adjusted to 7.0) and an organic solvent (e.g., acetonitrile or methanol).[\[10\]](#)[\[17\]](#) A common mobile phase is a mixture of water, tetrahydrofuran, and acetic acid (70:30:1).[\[1\]](#)
- Flow Rate: 1.0 mL/min.[\[11\]](#)
- Detection Wavelength: 235 nm or 272 nm.[\[10\]](#)[\[18\]](#)
- Column Temperature: 25°C or 40°C.[\[1\]](#)[\[10\]](#)
- Injection Volume: 20 µL.[\[1\]](#)

- Sample Preparation: Dissolve the **furosemide** sample in the mobile phase or a suitable solvent mixture to achieve the desired concentration.[\[15\]](#)

Data Presentation

Table 1: Summary of Identified **Furosemide** Degradation Products

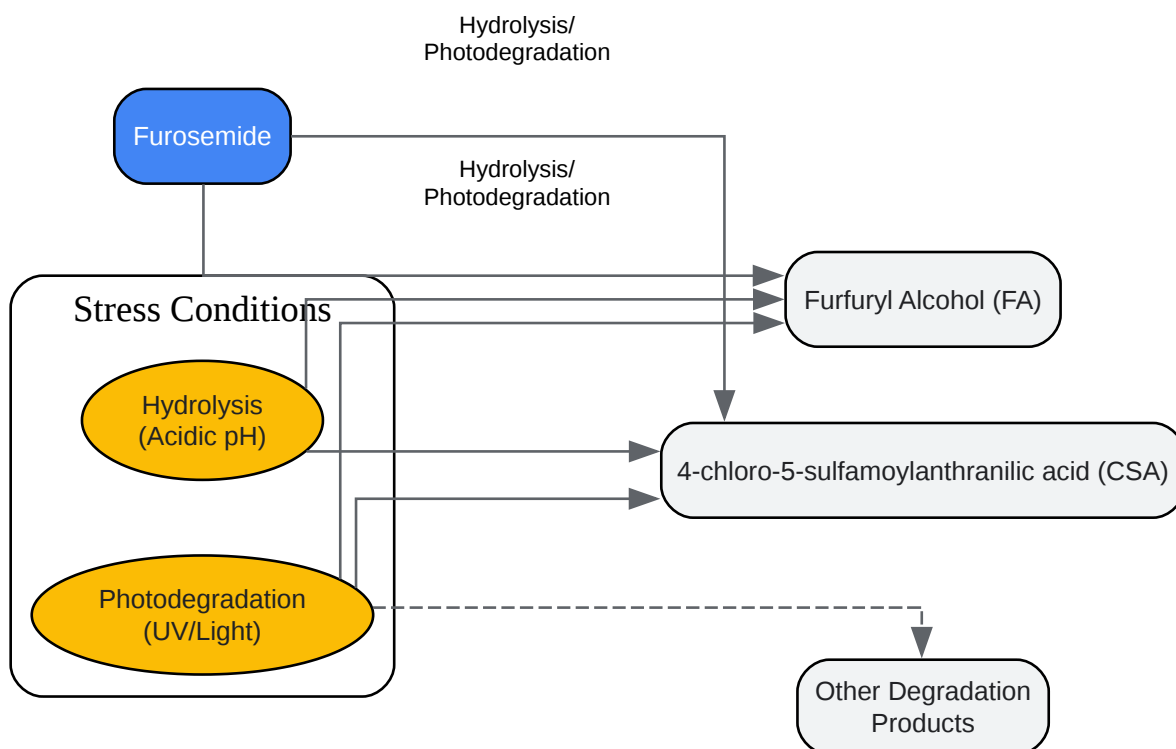
Degradation Condition	Degradation Product Name	Chemical Formula	Molecular Weight (g/mol)	Analytical Method of Identification	Reference(s)
Photodegradation (in water-acetonitrile)	4-chloro-5-sulfamoylanthranilic acid (CSA)	<chem>C7H7ClN2O4S</chem>	249.0	LC/MS, NMR	[5] [19]
Photodegradation (in water-acetonitrile)	4-hydroxy-N-furfuryl-5-sulfamoylanthranilic acid	<chem>C12H12N2O6S</chem>	312.3	LC/MS, NMR	[5] [19]
Photodegradation (in water-acetonitrile)	methyl 2-((furan-2-ylmethyl)amino)-4-hydroxy-3-(methylenearmino)-5-sulfamoylbenzoate	<chem>C15H16N3O6S</chem>	352.4	LC/MS, NMR	[5] [19]
Hydrolysis	4-chloro-5-sulfamoylanthranilic acid (CSA)	<chem>C7H7ClN2O4S</chem>	249.0	NMR, HPLC	[2] [6]
Hydrolysis	Furfuryl alcohol (FA)	<chem>C5H6O2</chem>	98.1	HPLC	[2]

Table 2: Purity of **Furosemide** Photodegradation Products Isolated by Preparative HPLC

Photodegradation Product	Retention Time (min)	Relative Retention Time	Purity (%)
Product 1 (CSA)	5.94	0.32	94.9
Product 2	12.54	0.68	13.0
Product 3	9.13	0.49	99.5
Product 4	13.79	0.74	98.5

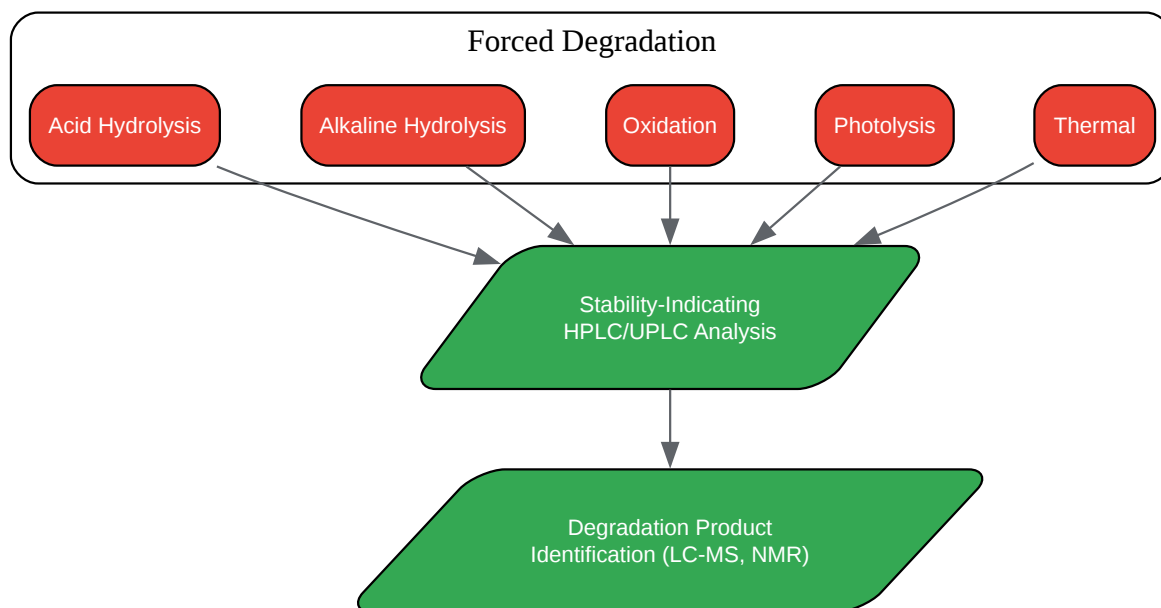
Data from a study on photodegradation in a water-acetonitrile mixture.[19]

Visualizations



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Caption: Primary degradation pathways of **furosemide**.



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Caption: Workflow for forced degradation studies.

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